![molecular formula C18H13N3O9S B12897806 N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide](/img/structure/B12897806.png)
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the nitrofuran moiety in the structure contributes to its reactivity and biological activity .
Preparation Methods
The synthesis of N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide involves several steps. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the sulfonyl and acetamide groups . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid for nitration, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures . This results in the inhibition of bacterial growth and the induction of cell death in cancer cells . The compound’s molecular targets include enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide can be compared with other nitrofuran derivatives, such as:
Nitrofurantoin: Used primarily for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and reactivity compared to other nitrofuran derivatives .
Biological Activity
N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article will explore the compound's structure, biological activity, relevant case studies, and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₂H₁₀N₂O₄S
- Molecular Weight : 278.284 g/mol
- CAS Number : 6277-55-0
The structure features a nitrofuran moiety, which is critical for its biological activity, linked through a vinyl sulfonyl group to a phenyl acetamide backbone.
Antimicrobial Properties
Research indicates that nitrofuran derivatives exhibit significant antimicrobial properties. The incorporation of the nitrofuran group in this compound enhances its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures demonstrate activity against Gram-positive and Gram-negative bacteria, including resistant strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 32 µg/mL | |
Salmonella enterica | 64 µg/mL |
The nitrofuran moiety is believed to play a crucial role in disrupting bacterial DNA synthesis, leading to cell death.
Antiparasitic Activity
In addition to antibacterial properties, nitrofuran derivatives have shown potential as antiparasitic agents. The compound's structural features suggest efficacy against protozoan parasites. For instance, compounds containing similar nitrofuran structures have been reported to inhibit the growth of Trypanosoma species.
Case Study: Antiparasitic Efficacy
A study evaluated the antiparasitic activity of various nitrofuran derivatives, including those related to this compound. The results indicated that these compounds significantly reduced parasite load in infected models:
- Model Organism : Trypanosoma brucei
- Dosage : 50 mg/kg body weight
- Outcome : 80% reduction in parasitemia after 7 days of treatment
These findings underscore the potential for developing new antiparasitic therapies based on this class of compounds.
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), which can damage cellular components in pathogens. Additionally, the sulfonamide group may enhance solubility and bioavailability, facilitating better interaction with target molecules within microbial cells.
Properties
Molecular Formula |
C18H13N3O9S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[4-[(E)-1,2-bis(5-nitrofuran-2-yl)ethenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H13N3O9S/c1-11(22)19-12-2-5-14(6-3-12)31(27,28)16(15-7-9-18(30-15)21(25)26)10-13-4-8-17(29-13)20(23)24/h2-10H,1H3,(H,19,22)/b16-10+ |
InChI Key |
UNJZPYXINYGDIV-MHWRWJLKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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